molecular formula C13H22BrNO2 B6223959 tert-butyl 1-(bromomethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate CAS No. 2763751-35-3

tert-butyl 1-(bromomethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B6223959
CAS No.: 2763751-35-3
M. Wt: 304.22 g/mol
InChI Key: SVYOGTAYKSFYJV-UHFFFAOYSA-N
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Description

tert-Butyl 1-(bromomethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate: is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(bromomethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves multiple steps:

    Formation of the Bicyclic Core: The initial step often involves the construction of the bicyclic core structure.

    Introduction of Functional Groups:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the subsequent functionalization steps.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group in tert-butyl 1-(bromomethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, particularly involving the bicyclic core and the bromomethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the bromomethyl group to a carboxylic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the ester group to an alcohol.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or ethers.

    Oxidation Products: Oxidation typically yields carboxylic acids or ketones.

    Reduction Products: Reduction can yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl 1-(bromomethyl)-5-methyl-3-azabicyclo[311]heptane-3-carboxylate serves as a versatile intermediate

Biology and Medicine

This compound’s unique structure and reactivity make it a candidate for drug development

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it useful in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism by which tert-butyl 1-(bromomethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-butyl 1-(bromomethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate apart is its bromomethyl group, which provides a unique site for further chemical modification. This makes it particularly valuable in synthetic chemistry for creating derivatives with diverse functionalities.

Properties

CAS No.

2763751-35-3

Molecular Formula

C13H22BrNO2

Molecular Weight

304.22 g/mol

IUPAC Name

tert-butyl 1-(bromomethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate

InChI

InChI=1S/C13H22BrNO2/c1-11(2,3)17-10(16)15-8-12(4)5-13(6-12,7-14)9-15/h5-9H2,1-4H3

InChI Key

SVYOGTAYKSFYJV-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(CN(C2)C(=O)OC(C)(C)C)CBr

Purity

95

Origin of Product

United States

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